molecular formula C24H12Cl3FN2O2 B11110161 2-(2-chloro-4-fluorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine

2-(2-chloro-4-fluorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine

Cat. No.: B11110161
M. Wt: 485.7 g/mol
InChI Key: UMVPAZQOSVHRLE-UHFFFAOYSA-N
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Description

N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-N-{(E)-1-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINE is a complex organic compound that features a combination of benzoxazole and furyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-N-{(E)-1-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINE typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxazole ring, followed by the introduction of the chlorofluorophenyl group. The final step involves the condensation of the benzoxazole derivative with the furyl aldehyde under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-N-{(E)-1-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It could be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action for N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-N-{(E)-1-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINE would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-N-{(E)-1-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINE apart from these similar compounds is its unique combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C24H12Cl3FN2O2

Molecular Weight

485.7 g/mol

IUPAC Name

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-1-[5-(3,4-dichlorophenyl)furan-2-yl]methanimine

InChI

InChI=1S/C24H12Cl3FN2O2/c25-18-6-1-13(9-20(18)27)22-8-4-16(31-22)12-29-15-3-7-23-21(11-15)30-24(32-23)17-5-2-14(28)10-19(17)26/h1-12H

InChI Key

UMVPAZQOSVHRLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=NC3=CC4=C(C=C3)OC(=N4)C5=C(C=C(C=C5)F)Cl)Cl)Cl

Origin of Product

United States

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